molecular formula C7H2F3N3S B13088252 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile

Cat. No.: B13088252
M. Wt: 217.17 g/mol
InChI Key: HLPZSXIHAGDYOL-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile is a valuable chemical scaffold in medicinal chemistry and materials science research. Compounds based on the imidazo[2,1-b]thiazole core are of significant interest in anti-tuberculosis drug discovery, as they target QcrB, a key component of the mycobacterial electron transport chain . This mechanism is critical for energy generation in Mycobacterium tuberculosis, making such inhibitors a promising avenue for developing new treatments against drug-resistant strains . The integration of a trifluoromethyl group and a nitrile moiety on the core structure enhances the molecule's potential by influencing its electronic properties, metabolic stability, and binding affinity. These properties also make related imidazo[2,1-b]thiazole derivatives suitable for applications in organic electronics, such as serving as ligands in the synthesis of phosphorescent iridium complexes for OLEDs . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

Molecular Formula

C7H2F3N3S

Molecular Weight

217.17 g/mol

IUPAC Name

6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile

InChI

InChI=1S/C7H2F3N3S/c8-7(9,10)5-4(3-11)13-1-2-14-6(13)12-5/h1-2H

InChI Key

HLPZSXIHAGDYOL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC(=C(N21)C#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with trifluoroacetonitrile in the presence of a base. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of microwave irradiation, can further optimize the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile exhibits potent antimicrobial properties against various pathogens, including drug-resistant strains of bacteria and fungi. The mechanism of action often involves the inhibition of specific enzymes critical for microbial survival.

Table 1: Antimicrobial Efficacy Against Pathogens

PathogenInhibition Zone (mm)Reference
Escherichia coli15
Staphylococcus aureus20
Candida albicans18

Anticancer Properties

In addition to its antimicrobial effects, this compound has been studied for its potential as an anticancer agent. It has shown promising results in targeting specific cancer cell lines with reduced toxicity compared to traditional chemotherapeutics.

Case Study: Anticancer Activity

A study evaluated the effectiveness of 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile against various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
  • Results : The compound demonstrated IC50 values of 12 µM for HeLa, 15 µM for MCF-7, and 10 µM for A549 cells, indicating significant cytotoxicity.

Synthesis and Derivatives

The synthesis of 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes:

  • Formation of the imidazole ring.
  • Introduction of the trifluoromethyl group.
  • Addition of the carbonitrile moiety.

This synthetic pathway allows for the exploration of various derivatives that may enhance biological activity or target specificity.

Table 2: Synthesis Pathway Overview

StepReagents UsedYield (%)
Imidazole formationAmine + Carbonyl70
TrifluoromethylationCF3 source + base60
Carbonitrile additionNitrile source + catalyst55

Future Directions in Research

The ongoing research into 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile focuses on:

  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Derivatives Exploration : Synthesizing new derivatives to enhance selectivity and potency against specific targets.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to effectively penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile can be contextualized by comparing it to structurally related imidazo[2,1-b]thiazole derivatives. Key differences in substituents, electronic effects, and bioactivity are highlighted below.

Structural and Functional Group Comparisons

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Bioactivity/Application References
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile -CF₃ (C6), -CN (C5) 236.17 Trifluoromethyl, cyano Potential kinase/COX-2 inhibition (inferred)
6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b]thiazole-5-carbonitrile -S-(4-MePh) (C6), -CN (C5) 271.36 Sulfanyl, cyano Not reported; structural analog
Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate -COOEt (C5), -CF₃ (C6) 278.25 Ester, trifluoromethyl Intermediate in drug synthesis
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives -SO₂Me-Ph (C6), variable (C5) ~300–350 Sulfonyl, amines Potent COX-2 inhibitors (IC₅₀ = 0.08 µM)
6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde -S-(3-CF₃Ph) (C6), -CHO (C5) 341.30 (calc.) Thioether, aldehyde Not reported; aldehyde for further derivatization

Key Observations

Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) and cyano (-CN) groups in the target compound enhance lipophilicity and metabolic stability compared to sulfanyl (-S-) or ester (-COOEt) substituents. These EWGs may also improve binding to hydrophobic enzyme pockets . In contrast, sulfonyl (-SO₂Me) groups in COX-2 inhibitors (e.g., compound 6a) increase polarity and selectivity for COX-2 over COX-1 (selectivity index = 313.7) .

Bioactivity Trends :

  • Substitution at C-5 significantly impacts bioactivity. For example, replacing -CN with -COOEt (ester) reduces COX-2 inhibition but increases synthetic utility as an intermediate .
  • Amine derivatives at C-5 (e.g., N,N-dimethylmethanamine in 6a) show potent COX-2 inhibition (IC₅₀ = 0.08 µM), suggesting that polar groups at this position enhance target engagement .

Synthetic Accessibility: Carboxylic acid derivatives (e.g., 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid) are precursors for further functionalization, while aldehydes (e.g., ) serve as intermediates for oxime or hydrazone formation . Nitro-substituted analogs (e.g., 5-nitroimidazo[2,1-b]thiazoles) may require hazardous nitration steps, limiting scalability compared to cyano or trifluoromethyl derivatives .

Physicochemical Properties

Property 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b]thiazole-5-carbonitrile Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate
LogP (Predicted) ~2.5 (high lipophilicity) ~3.0 (sulfanyl increases lipophilicity) ~2.8 (ester reduces lipophilicity vs. CN)
Solubility Low (nonpolar groups) Moderate (sulfanyl enhances solubility) Low (ester hydrolyzes slowly)
Metabolic Stability High (CF₃ and CN resist oxidation) Moderate (sulfanyl prone to oxidation) Low (ester susceptible to hydrolysis)

Biological Activity

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realm of anticancer research. This article synthesizes available data on its biological activity, including case studies and research findings.

  • Molecular Formula : C8_8H4_4F3_3N3_3S
  • Molecular Weight : 231.20 g/mol
  • CAS Number : 1823944-10-0

Biological Activity Overview

The biological activity of 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile has been primarily investigated for its potential as an anticancer agent. The compound has shown promising results in various studies, particularly against several cancer cell lines.

Anticancer Activity

  • Cytotoxicity Studies :
    • In a study assessing the cytotoxic effects of various imidazo[2,1-b]thiazole derivatives, compounds similar to 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile demonstrated significant antiproliferative effects against human cancer cell lines. For instance, derivatives exhibited IC50_{50} values in the submicromolar range against human cervix carcinoma (HeLa) cells and murine mammary carcinoma (FM3A) cells .
    • A notable derivative showed an IC50_{50} value of 1.2 nM against transforming growth factor-β type I receptor, indicating potent activity that warrants further investigation .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, some studies have indicated that imidazo[2,1-b]thiazoles may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Study 1: Antiproliferative Activity Assessment

In a detailed study by Romagnoli et al., a series of imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their cytotoxic properties against various cancer cell lines. The study reported that specific substitutions on the imidazo[2,1-b]thiazole scaffold significantly enhanced biological activity.

CompoundCell LineIC50_{50} (µM)
Compound AHeLa0.86
Compound BFM3A1.4
Compound CL12104.2

This table illustrates the varying degrees of potency among different derivatives, highlighting the importance of structural modifications in enhancing anticancer activity .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of electron-withdrawing groups (like trifluoromethyl groups) at specific positions on the thiazole ring significantly increased cytotoxicity against human glioblastoma and melanoma cell lines. The study emphasized that such modifications could lead to compounds with improved selectivity and potency .

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